1-Isocyano-4-phenoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-isocyano-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKLDKFPOFXLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374796 | |
| Record name | 1-isocyano-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-87-1 | |
| Record name | 1-isocyano-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 730964-87-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Isocyanides in Advanced Synthetic Methodologies
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity R-N≡C. This arrangement confers a unique electronic structure, with a divalent carbon atom that allows isocyanides to act as both nucleophiles and electrophiles. nih.govbeilstein-journals.org This dual reactivity makes them exceptionally versatile building blocks in organic synthesis. nih.gov
A primary application of isocyanides is in multicomponent reactions (MCRs), which are chemical transformations where three or more reactants combine in a single step to form a new product containing substantial portions of all the components. frontiersin.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov The Passerini and Ugi reactions are cornerstone examples of isocyanide-based multicomponent reactions (I-MCRs) that have become indispensable tools for creating complex molecular libraries, particularly in the field of drug discovery. frontiersin.orgontosight.ai
The isocyanide functional group is also found in a variety of natural products, many of which exhibit potent biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net This has spurred significant interest in developing new synthetic methods for their preparation. researchgate.net Modern synthetic protocols focus on improving the efficiency and sustainability of isocyanide synthesis, such as the dehydration of formamides, which offers advantages like high yields, mild reaction conditions, and minimal waste. nih.gov
The Role of Phenoxybenzene Scaffolds in Molecular Design
Phenoxybenzene scaffolds are prevalent in a wide range of applications, from pharmaceuticals to materials science. solubilityofthings.com In medicinal chemistry, this scaffold is a common feature in bioactive molecules. Its ability to position aromatic substituents in specific spatial orientations is crucial for effective interaction with biological targets. The search for new molecules in areas like drug discovery often begins with the core structures of known active compounds, a strategy known as scaffold-based molecular design. rsc.orgsemanticscholar.orgnih.gov
The chemical stability of the diphenyl ether linkage makes it a reliable platform for constructing more complex molecules. It can undergo typical aromatic substitution reactions, allowing for the introduction of various functional groups onto the phenyl rings. solubilityofthings.com This chemical tractability, combined with its structural properties, makes the phenoxybenzene scaffold a valuable component in the design of new functional materials and therapeutic agents.
Positioning of 1 Isocyano 4 Phenoxybenzene in Aromatic Isocyanide Research
Established Synthetic Routes to Aromatic Isocyanides Applicable to this compound
The preparation of aromatic isocyanides has historically presented challenges. nih.gov The primary and most reliable methods involve the dehydration of the corresponding N-arylformamides.
Formamide (B127407) Dehydration Methodologies
The dehydration of N-substituted formamides is the most common and practical route to isocyanides. nih.gov This transformation is typically achieved using a dehydrating agent in the presence of a base.
Phosphorus Oxychloride: A widely used and effective dehydrating agent is phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine. nih.govorgsyn.org This method is general for a variety of aryl isocyanides. orgsyn.org The reaction is often performed at low temperatures to control its exothermic nature. rsc.org A key advantage of using POCl₃ is the formation of inorganic phosphate (B84403) byproducts, which can be preferable to generating additional organic waste. rsc.org
Recent advancements have focused on improving the sustainability and efficiency of this method. One approach involves using triethylamine as the solvent, which allows for rapid and high-yielding synthesis of isocyanides at 0 °C in under five minutes. nih.gov This solvent-free modification offers benefits such as increased speed, milder conditions, and reduced waste. nih.govmdpi.com Another significant improvement is the development of a protocol that avoids aqueous workup, further streamlining the process and reducing the environmental impact. rsc.orgrsc.org This updated procedure has been shown to be scalable over several orders of magnitude. rsc.orgrsc.org In a specific example, this compound was synthesized from N-(4-phenoxyphenyl)formamide using POCl₃ and triethylamine in dichloromethane, followed by a non-aqueous workup involving filtration through silica (B1680970) gel. rsc.orgresearchgate.net
| Starting Material | Reagents | Solvent | Yield | Reference |
| N-(4-phenoxyphenyl)formamide | POCl₃, Triethylamine | Dichloromethane | 80% | rsc.orgresearchgate.net |
| N-(3-phenoxyphenyl)formamide | POCl₃, Triethylamine | Dichloromethane | 90% | tu-darmstadt.de |
Other Dehydrating Agents: While POCl₃ is prevalent, other reagents can also effect the dehydration of formamides. These include phosgene (B1210022), diphosgene, and tosyl chloride. nih.govnih.gov However, the high toxicity of phosgene and its derivatives makes them less desirable for routine laboratory use. orgsyn.org Tosyl chloride, in combination with a base like triethylamine, offers a viable alternative. nih.gov A mechanochemical approach using p-toluenesulfonyl chloride and triethylamine has also been reported as a green chemistry alternative. nih.gov The combination of triphenylphosphine (B44618) and iodine has also been shown to be an effective and mild reagent system for this transformation, employing readily available and low-cost materials. organic-chemistry.orgd-nb.info
Non-Phosgene Approaches for Aryl Isocyanide Synthesis
Concerns over the toxicity of phosgene have driven the development of alternative, non-phosgene routes for the synthesis of isocyanates, which are related to isocyanides. One such method involves the reaction of an organic formamide with a diorganocarbonate, followed by thermolysis of the reaction product to yield the corresponding isocyanate. google.com While this method directly produces isocyanates, the underlying principle of avoiding phosgene is relevant to the broader goal of safer chemical synthesis.
Another non-phosgene approach involves the use of difluorocarbene, generated in situ from sodium chlorodifluoroacetate, which reacts with primary amines like 4-phenoxyaniline (B93406) to produce the corresponding isocyanide. organic-chemistry.orgchemicalbook.com This method is notable for its tolerance of a wide range of functional groups. organic-chemistry.org
Development of Novel Synthetic Strategies for this compound and Analogues
Modern synthetic chemistry has seen the emergence of powerful new methods for the construction of chemical bonds, many of which are applicable to the synthesis of aromatic isocyanides.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized organic synthesis, and the formation of isocyanides is no exception. mdpi.com These metals can facilitate a wide array of transformations due to their unique electronic properties. mdpi.com While direct transition metal-catalyzed synthesis of this compound from simpler precursors is not extensively documented, related reactions highlight the potential of this approach.
Isocyanides are frequently used as ligands in organometallic chemistry and as reactants in transition metal-catalyzed insertion reactions. sioc-journal.cnnih.gov These reactions often involve the insertion of the isocyanide carbon into a metal-carbon or metal-heteroatom bond, leading to the formation of new, more complex molecules. sioc-journal.cn Palladium-catalyzed isocyanide insertion reactions have been particularly well-developed. nih.gov The use of more earth-abundant and less expensive base metals like copper and manganese in these transformations is a growing area of research. nih.gov
Radical-Mediated Synthesis of Aromatic Isocyanides
Radical reactions offer a complementary approach to the synthesis and functionalization of isocyanides. beilstein-journals.org The reaction of carbon-centered or heteroatom-centered radicals with isocyanides generates imidoyl radicals as key intermediates. beilstein-journals.orgacs.org These intermediates can then participate in a variety of subsequent reactions, including cyclizations and multicomponent syntheses. beilstein-journals.orgresearchgate.net
For instance, manganese(III)-mediated radical cascade cyclizations of o-alkenyl aromatic isocyanides with boronic acids have been developed to synthesize N-unprotected 2-aryl-3-cyanoindoles. acs.orgorganic-chemistry.org This process involves the intermolecular addition of an aryl radical to the isocyanide, followed by an intramolecular cyclization. acs.org Similarly, visible-light-induced photoredox catalysis has been employed for the radical cyclization of o-alkenyl aromatic isocyanides with thioethers to construct 2-thioquinolines. rsc.org These methods showcase the utility of radical chemistry in building complex heterocyclic structures from isocyanide precursors.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to isocyanide synthesis. acs.org
As mentioned previously, modifications to the classical formamide dehydration method have been a key focus. The development of solvent-free reaction conditions using triethylamine as both a base and a solvent significantly improves the environmental profile of the synthesis. nih.govmdpi.com Furthermore, the innovation of a non-aqueous workup procedure for the POCl₃-mediated dehydration drastically reduces waste and increases efficiency, resulting in a much lower E-factor (a measure of waste generated) compared to traditional methods. rsc.orgrsc.org This "Isocyanide 2.0" protocol is considered a far greener method for isocyanide synthesis. rsc.org
Mechanochemistry, which involves conducting reactions in the solid state with mechanical grinding, has also emerged as a sustainable alternative. The synthesis of isocyanides from formamides using p-tosyl chloride and triethylamine under ball-milling conditions provides a solvent-free route to these compounds. nih.gov
The use of water as a solvent in isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, is another important green chemistry strategy. acs.orgwikipedia.orgwikipedia.orgambeed.comnumberanalytics.comorganic-chemistry.orgorganic-chemistry.orgmdpi.comnih.gov Performing these reactions in water can accelerate reaction rates and simplify workup procedures. acs.org
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its covalent framework.
High-Resolution ¹H NMR Spectroscopy for Proton Environment Elucidation
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals the distinct electronic environments of the nine protons distributed across its two phenyl rings. rsc.orgrug.nl The spectrum is characterized by a series of multiplets in the aromatic region, generally observed between δ 6.90 and 7.50 ppm. rsc.orgrug.nl
The protons on the phenoxy group and the isocyano-substituted ring are distinguishable. The two protons on the phenoxy ring ortho to the ether linkage and the two protons meta to it often appear as a complex multiplet, as do the protons on the isocyano-bearing ring. rsc.orgrug.nl A detailed analysis from a high-resolution spectrum allows for specific assignments. For instance, in a 500 MHz spectrum in CDCl₃, the signals have been reported as follows: a multiplet from δ 7.41–7.36 corresponding to two protons, a doublet at δ 7.33 (J = 8.9 Hz) for another two protons, a multiplet from δ 7.21-7.19 for one proton, a multiplet from δ 7.06–7.01 for two protons, and a final multiplet from δ 6.98-6.93 for the remaining two protons. rsc.orgrug.nl
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Inferred Assignment |
| 7.41 – 7.36 | m | - | 2H | Aromatic |
| 7.33 | d | 8.9 | 2H | Aromatic |
| 7.21 - 7.19 | m | - | 1H | Aromatic |
| 7.06 – 7.01 | m | - | 2H | Aromatic |
| 6.98 - 6.93 | m | - | 2H | Aromatic |
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. rsc.orgrug.nl
¹³C NMR Spectroscopy for Carbon Skeleton and Isocyano Group Characterization
The ¹³C NMR spectrum provides critical information about the carbon backbone of the molecule. In the spectrum of this compound, all 13 carbon atoms are observable, including the distinct isocyano carbon. The chemical shift of the isocyano carbon is particularly characteristic, typically appearing in the range of δ 155-172 ppm. ucl.ac.uk For this compound, reported ¹³C NMR data shows a complex set of signals for the twelve aromatic carbons and a signal for the isocyano group. rsc.orgrug.nl The reported chemical shifts in CDCl₃ include values at δ 163.3, 158.2, 155.6, 130.0, 128.7, 127.9, 127.7, 124.5, 119.8, and 118.5 ppm. rug.nl The quaternary carbons, including the one bearing the isocyano group and the two involved in the ether linkage, can be identified by their lower intensity and the absence of signals in a DEPT-135 experiment.
| Chemical Shift (δ) ppm | Inferred Assignment |
| 163.3 | Isocyano Carbon (C≡N) or Aromatic C-O |
| 158.2 | Aromatic C-O |
| 155.6 | Aromatic C-O |
| 130.0 | Aromatic CH |
| 128.7 | Aromatic CH |
| 127.9 | Aromatic CH |
| 127.7 | Aromatic C-N |
| 124.5 | Aromatic CH |
| 119.8 | Aromatic CH |
| 118.5 | Aromatic CH |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃. rug.nl
Advanced Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR provides chemical shift information, two-dimensional (2D) NMR experiments are indispensable for establishing atom connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks within each aromatic ring. libretexts.orgoxinst.com Cross-peaks would appear between signals of protons that are J-coupled, typically those on adjacent carbons (³JHH coupling). This would allow for the unambiguous assignment of neighboring protons within the 4-isocyanophenyl and the phenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.edu It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments of the protonated aromatic carbons. github.io
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high precision. For this compound, which has a molecular formula of C₁₃H₉NO, the theoretical exact mass can be calculated. scbt.com Experimental analysis using techniques such as Electrospray Ionization (ESI) provides a measured mass that can be compared to the theoretical value. Research findings report a calculated mass for the protonated molecule [M+H]⁺ of 196.0757. rug.nl The experimentally found value was 196.0759, which is in excellent agreement, thus confirming the molecular formula C₁₃H₁₀NO. rug.nl
| Ion | Theoretical m/z | Experimental m/z | Technique |
| [C₁₃H₁₀NO]⁺ ([M+H]⁺) | 196.0757 | 196.0759 | ESI-HRMS |
Table 3: High-Resolution Mass Spectrometry Data for this compound. rug.nl
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. libretexts.org A review of the current literature indicates that a single-crystal X-ray structure for this compound has not been published.
However, based on crystallographic data of related compounds, certain structural features can be predicted. nih.gov The molecule would be expected to adopt a conformation where the two phenyl rings are twisted relative to each other around the central C-O-C ether linkage. The isocyano group (-N≡C) is known to be essentially linear. nih.gov A crystal structure would reveal the precise C-O-C bond angle and the dihedral angle between the two aromatic rings. Furthermore, it would elucidate the nature of the intermolecular packing in the crystal lattice, highlighting any potential π-π stacking interactions between the aromatic rings or other non-covalent interactions involving the isocyano and ether functional groups. nih.gov
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov
The most prominent and diagnostically useful feature in the vibrational spectrum of this compound is the stretching vibration of the isocyano group (νN≡C). This vibration gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the region of 2150–2100 cm⁻¹. mcmaster.ca This band is a clear indicator of the presence of the isocyanide functionality.
Other expected characteristic vibrations include:
Aromatic C-H stretching: These appear as a group of weaker bands above 3000 cm⁻¹. naturalspublishing.com
Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1600–1450 cm⁻¹ region. naturalspublishing.com
C-O-C ether stretching: Asymmetric and symmetric stretching vibrations of the diaryl ether linkage are expected to produce strong bands in the 1300–1200 cm⁻¹ region. naturalspublishing.com
C-H out-of-plane bending: Strong bands in the 900–675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. naturalspublishing.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Isocyano N≡C Stretch | 2150 - 2100 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |
| Symmetric C-O-C Stretch | ~1200 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
Table 4: Expected Characteristic IR Absorption Frequencies for this compound.
Mechanistic Investigations of Reactions Involving 1 Isocyano 4 Phenoxybenzene
Reactivity Profile of the Isocyano Group in 1-Isocyano-4-phenoxybenzene
The isocyano group (-N≡C) is characterized by a formal positive charge on the nitrogen and a negative charge on the carbon. This electronic distribution underpins its dual nucleophilic and electrophilic character, as well as its ability to exhibit carbene-like behavior.
Nucleophilic Reactivity of the Isocyano Carbon
The terminal carbon atom of the isocyano group in this compound can act as a nucleophile. This reactivity is harnessed in its addition to electrophilic species. For instance, in the presence of a suitable acid catalyst, the isocyano carbon can attack activated carbonyl compounds. organicreactions.org This nucleophilic addition is a key initial step in several multicomponent reactions. The nucleophilicity of the isocyanide carbon is fundamental to its role in forming new carbon-carbon bonds.
The nucleophilic character of the isocyanide is a cornerstone of its synthetic utility, enabling the construction of complex molecular architectures. frontiersin.org The reaction often proceeds through the formation of a nitrilium ion intermediate after the initial nucleophilic attack. wikipedia.org
Electrophilic Character and Carbene-like Behavior
Conversely, the isocyano carbon also exhibits electrophilic properties, making it susceptible to attack by nucleophiles. cymitquimica.com This duality is a defining feature of isocyanide reactivity. Furthermore, isocyanides can be considered as carbene equivalents. This carbene-like behavior is evident in their ability to undergo α-addition reactions. The isocyano group can formally be viewed as an N1 synthon in certain transformations, expanding its reactivity profile beyond simple nucleophilic or electrophilic additions. nih.gov This multifaceted reactivity allows isocyanides to participate in a diverse array of chemical reactions.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgmdpi.com this compound is a valuable component in several key MCRs due to the versatile reactivity of its isocyano group.
Ugi Reaction Frameworks Incorporating this compound
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, producing α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov When this compound is employed as the isocyanide component, it readily participates in this transformation.
The generally accepted mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde/ketone and the amine. wikipedia.org This imine is then protonated by the carboxylic acid to form an iminium ion. The nucleophilic isocyano carbon of this compound then attacks the iminium ion, generating a nitrilium ion intermediate. wikipedia.orgnih.gov This intermediate is subsequently trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds with high efficiency. scispace.comnih.gov
Table 1: Key Steps in the Ugi Reaction Mechanism
| Step | Description | Intermediate(s) |
| 1 | Formation of an imine from an aldehyde/ketone and an amine. | Imine |
| 2 | Protonation of the imine by a carboxylic acid. | Iminium ion |
| 3 | Nucleophilic attack of the isocyanide on the iminium ion. | Nitrilium ion |
| 4 | Trapping of the nitrilium ion by the carboxylate anion. | Acylated isoamide |
| 5 | Mumm rearrangement. | α-Acylamino amide (Final Product) |
Passerini Reaction Implementations
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgambeed.commdpi.com this compound can serve as the isocyanide component in this reaction.
The mechanism of the Passerini reaction is thought to proceed via two main pathways depending on the reaction conditions. wikipedia.org In aprotic solvents and at high concentrations, a concerted, trimolecular mechanism is proposed. wikipedia.org Alternatively, in polar solvents, an ionic mechanism is favored, involving the protonation of the carbonyl compound, followed by nucleophilic attack of the isocyanide to form a nitrilium ion. This is then attacked by the carboxylate anion, leading to the final product after an acyl group transfer. wikipedia.org The Passerini reaction is a powerful tool for the synthesis of α-hydroxy amides and their derivatives. organicreactions.org
Table 2: Comparison of Proposed Passerini Reaction Mechanisms
| Feature | Concerted Mechanism | Ionic Mechanism |
| Solvent | Aprotic | Polar |
| Initial Step | Trimolecular reaction of all three components | Protonation of the carbonyl |
| Key Intermediate | Imidate intermediate | Nitrilium ion |
| Final Step | Mumm rearrangement | Acyl group transfer and proton transfer |
Van Leusen Type Reactions
The Van Leusen reaction typically involves the use of tosylmethyl isocyanide (TosMIC) to convert ketones to nitriles or to synthesize heterocycles like oxazoles and imidazoles. organic-chemistry.orgwikipedia.org While the classic Van Leusen reaction specifies TosMIC, the underlying principles of isocyanide reactivity are relevant. The reaction of an aldimine with an isocyanide, for instance, is central to the Van Leusen imidazole (B134444) synthesis. wikipedia.orgtsijournals.com
In the context of imidazole synthesis, an aldimine (formed from an aldehyde and a primary amine) reacts with an isocyanide in a base-induced [3+2] cycloaddition. tsijournals.com This is followed by elimination to form the imidazole ring. The isocyanide acts as a "3-atom synthon" in this process. tsijournals.com Although direct examples of this compound in classical Van Leusen nitrile synthesis are not prominent, its participation in related multicomponent reactions leading to heterocyclic structures follows similar mechanistic principles of isocyanide reactivity. organic-chemistry.org
Design and Exploration of Novel Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient one-pot transformations that combine three or more reactants to generate complex products, embodying the principles of green chemistry. mdpi.comfrontiersin.org The isocyanide moiety is a cornerstone of many MCRs, most notably the Ugi and Passerini reactions. mdpi.comnih.govmdpi.com
The design of novel MCR sequences involving this compound often leverages its ability to act as a nucleophile or to trap reactive intermediates. uniupo.it For instance, in a four-component reaction, aryl(indol-3-yl)methylium tetrafluoroborates, derived from the condensation of N-alkyl indoles and aromatic aldehydes, react with aromatic isocyanides like this compound and an alcohol to produce alkyl aryl(indol-3-yl)acetimidates. frontiersin.org
Another innovative approach involves the reaction of rhodanine-N-acetic acid with aromatic aldehydes, aniline, and alkyl isocyanides, showcasing the versatility of isocyanides in constructing novel rhodanine-based amide derivatives. oatext.com These reactions proceed through the formation of a nitrilium intermediate, which is then intercepted by a nucleophile. mdpi.comuniupo.it The exploration of such sequences allows for the rapid generation of molecular diversity from simple starting materials. frontiersin.orgnih.gov
Table 1: Examples of Multicomponent Reactions Involving Isocyanides
| Reaction Type | Components | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|
| Ugi Four-Component Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acylamino amides | mdpi.commdpi.com |
| Passerini Three-Component Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acyloxy carboxamides | mdpi.commdpi.com |
| Groebke-Blackburn-Bienaymé Reaction | Aldehyde, Amine, Isocyanide | Nitrilium ion | 3-Aminoimidazoles | mdpi.com |
| Indolium Salt Based MCR | Aryl(indol-3-yl)methylium salt, Aromatic Isocyanide, Alcohol | - | Alkyl aryl(indol-3-yl)acetimidates | frontiersin.org |
Radical Chemistry of this compound
The radical chemistry of isocyanides has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov These reactions typically involve the addition of a radical species to the isocyanide carbon, leading to the formation of an imidoyl radical intermediate. researchgate.net
Imidoyl radicals are key intermediates in the radical reactions of isocyanides. nih.gov They can be generated through various methods, including the addition of carbon or heteroatom radicals to the isocyanide. beilstein-journals.orgnih.gov For instance, the reaction of an alkyl radical with an isocyanide produces an imidoyl radical, which can then undergo further reactions, such as cyclization. scirp.org
The stability of the imidoyl radical can be influenced by the substituents on the isocyanide. researchgate.net This intermediate can be trapped by various radical acceptors or undergo intramolecular cyclization to form a variety of heterocyclic structures. nih.govscirp.org For example, the radical cyclization of isocyanides with α-carbonyl bromides has been developed to synthesize 11-alkyl-substituted 1,4-dibenzodiazepines. rsc.org
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and environmentally friendly way to generate radical intermediates. ethz.chtcichemicals.com In the context of isocyanide chemistry, photoredox catalysis enables the generation of radicals that can add to this compound, initiating radical cascade reactions. nih.gov
The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon irradiation with visible light, can engage in single-electron transfer (SET) processes with organic substrates. ethz.ch This can lead to the formation of radical ions and subsequently neutral radicals. Isocyanides can act as radical acceptors in these transformations, leading to the formation of imidoyl radicals. researchgate.net These intermediates can then participate in multicomponent reactions, expanding the scope of isocyanide-based chemistry. nih.gov Furthermore, certain aromatic isocyanides themselves can act as photoactive catalysts, promoting oxidative couplings. researchgate.net
Table 2: Key Features of Radical Reactions of Isocyanides
| Feature | Description | Reference |
|---|---|---|
| Key Intermediate | Imidoyl Radical (R-N=C•-R') | nih.gov |
| Generation Methods | Addition of carbon or heteroatom radicals to the isocyanide. | beilstein-journals.orgnih.gov |
| Driving Force | Thermal initiators (e.g., AIBN) or photoredox catalysis. | scirp.orgnih.gov |
| Synthetic Applications | Synthesis of quinolines, indoles, and other N-heterocycles. | researchgate.netscirp.org |
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium, have played a pivotal role in expanding the synthetic utility of isocyanides. semanticscholar.orgnih.gov These catalysts enable a variety of transformations, including annulation and cyclization reactions.
Palladium-catalyzed reactions involving the insertion of isocyanides have become a robust method for synthesizing nitrogen-containing heterocycles. semanticscholar.org A general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by isocyanide insertion to form an imidoyl-palladium intermediate. This intermediate can then undergo intramolecular C-C bond formation or react with another component to afford the final product. semanticscholar.org
For example, palladium-catalyzed annulation reactions of vinyl aziridines or epoxides with a carbonyl source can provide access to δ-lactams and δ-lactones. organic-chemistry.org Similarly, the annulation of benzyne (B1209423) with o-halobenzamides, catalyzed by palladium, offers a route to phenanthridinones. orgsyn.org In some cases, isocyanides can play a dual role as both a substrate and a ligand for the palladium catalyst. researchgate.net
While palladium is the most extensively studied metal, other transition metals also mediate transformations of isocyanides. Copper-catalyzed reactions, for instance, have been employed in the synthesis of polyheterocycles. acs.org Ullmann-type couplings catalyzed by copper can facilitate the formation of C-C and C-N bonds in a cascade fashion to construct complex heterocyclic systems. acs.org
Rhodium catalysts have also been utilized, for example, in the [3+2] cycloaddition of triazoles to synthesize fused indole (B1671886) derivatives. tandfonline.com The choice of metal and ligand can significantly influence the outcome of the reaction, allowing for a wide range of synthetic possibilities with this compound and related isocyanides.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Methyl-4-phenoxybenzene |
| 2,3-dihidro-1H-cyclopenta[b]quinoline |
| 2,4-disubstituted quinolines |
| pyrido-2,4-triazines |
| indoles |
| γ-lactams |
| N-acyl pyrimidines |
| dihydro-chromenoquinolines |
| tetrahydro-dibenzonaphtyridines |
| 6H-chromeno[4,3,b]quinoline |
| 7-methyl-6H-chromenoquinoline |
| 5,6-dihydro-dibenzo[b,h] researchgate.nettdx.catnaphthyridine |
| 5,6-dihydro-7-methyl-dibenzo[b,h] researchgate.nettdx.catnaphthyridine |
| (4-phenoxyphenyl)-5-phenyl-4,5-dihydrofuro[2,3-d]pyridazine-3-carboxylate |
| quinoxalines |
| benzothiazoles |
| pyridines |
| amides |
| isoquinolines |
| α-ketoamides |
| thiocarbamates |
| phenanthridines |
| 2-(5,11-Dioxo-5,11-dihydro-6H-indeno[1,2-c]isoquinolin-6-yl)-N-(4-phenoxyphenyl)propanamide |
| indolo[2,1-b]quinazoline |
| 4-aminoquinazoline |
| 2-acyl-3-iminoindenes |
| alkyl aryl(indol-3-yl)acetimidates |
| rhodanine-based amides |
| 11-alkyl-substituted 1,4-dibenzodiazepines |
| δ-lactams |
| δ-lactones |
| phenanthridinones |
| xanthenes |
Computational and Theoretical Studies on 1 Isocyano 4 Phenoxybenzene
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the electronic structure and predict the reactivity of molecules like 1-isocyano-4-phenoxybenzene. DFT calculations can provide a wealth of information, from molecular orbital energies to spectroscopic parameters and reaction energetics.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT methods are highly effective in predicting spectroscopic properties, which can be crucial for the characterization of this compound. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netucl.ac.uklibretexts.orgorganicchemistrydata.orglibretexts.org These theoretical chemical shifts, when compared with experimental data, can aid in the definitive assignment of signals in the ¹H and ¹³C NMR spectra. tdx.catrug.nl
The accuracy of the calculated NMR chemical shifts is dependent on the choice of the DFT functional and the basis set. The B3LYP functional, for instance, combined with a basis set like 6-311+G(2d,p), often provides a good correlation with experimental values. researchgate.netmdpi.com Solvation effects can also be incorporated using continuum models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical DFT calculation results for similar aromatic compounds. Specific experimental or calculated values for this exact compound may vary.
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Isocyano Carbon (-N≡C) | ~160-170 | Highly deshielded due to the nature of the isocyano group. |
| C-1 (Carbon attached to N≡C) | ~125-135 | Influenced by the electron-withdrawing isocyano group. |
| C-4 (Carbon attached to phenoxy) | ~150-160 | Deshielded due to the ether linkage. |
| Phenoxy Ring Carbons | ~118-130 | Chemical shifts vary based on their position relative to the ether linkage. |
Elucidation of Reaction Mechanisms and Transition States
The isocyano group is known for its participation in a variety of reactions, including multicomponent reactions like the Passerini and Ugi reactions. beilstein-journals.org DFT can be employed to elucidate the mechanisms of such reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, intermediates, transition states, and products can be located and their energies calculated.
This allows for the determination of activation barriers and reaction enthalpies, providing insights into the feasibility and selectivity of different reaction pathways. For example, in a multicomponent reaction, DFT could help to understand the sequence of bond formation and identify the rate-determining step. The nature of the transition states can be confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
The presence of the ether linkage in this compound imparts significant conformational flexibility. The two phenyl rings can rotate relative to each other, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool for exploring this landscape. researchgate.net
In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the sampling of a wide range of conformations and the identification of low-energy, stable structures. The analysis of the dihedral angles between the phenyl rings over the course of the simulation can reveal the preferred orientations and the energy barriers to rotation. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in host-guest chemistry or in a biological context.
In Silico Design and Prediction of Novel Reactivity Patterns
The unique structure of this compound makes it an attractive scaffold for in silico drug design and the development of new materials. researchgate.netekb.egresearchgate.net Computational methods can be used to design novel derivatives with enhanced properties. For instance, by modifying the substituents on the phenyl rings, it is possible to tune the electronic properties and steric profile of the molecule.
DFT calculations can be used to predict how these modifications will affect the reactivity of the isocyano group. For example, the introduction of electron-withdrawing or electron-donating groups can alter the nucleophilicity and electrophilicity of the isocyano carbon, potentially leading to novel reactivity patterns. Virtual screening of a library of designed compounds can then be performed to identify candidates with desired properties before embarking on their synthesis.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. ics.ir For a series of derivatives of this compound, a QSRR model could be developed to predict their reactivity in a specific reaction.
The first step in a QSRR study is to calculate a set of molecular descriptors for each compound. These descriptors can be derived from DFT calculations and can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the experimentally determined reactivity (e.g., reaction rate or yield). A robust QSRR model can be a valuable tool for predicting the reactivity of new, unsynthesized compounds, thereby guiding the design of more effective reactants.
Applications and Derivatization Strategies of 1 Isocyano 4 Phenoxybenzene
Synthesis of Complex Heterocyclic Compounds
Heterocyclic compounds are fundamental to medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. 1-Isocyano-4-phenoxybenzene serves as a key reactant in the construction of diverse heterocyclic scaffolds, particularly through isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions. nih.govnih.gov These reactions allow for the rapid assembly of complex acyclic intermediates that can undergo subsequent intramolecular reactions to form stable ring systems. researchgate.net
The synthesis of nitrogen-containing heterocycles is a prominent application of aryl isocyanides. nih.govmdpi.comclockss.org The Ugi four-component reaction (U-4CR) is a powerful tool in this regard, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide product. beilstein-journals.orgsemanticscholar.orgbeilstein-journals.org When this compound is used in a U-4CR, the resulting linear peptide-like structure can be strategically designed to undergo a post-condensation cyclization, yielding various heterocyclic cores. nih.gov
For example, by choosing appropriate bifunctional starting materials, the Ugi product can be cyclized to form diazepine (B8756704) derivatives. If a reactant contains an additional nucleophilic or electrophilic site, an intramolecular reaction can be triggered after the initial MCR to form the seven-membered ring characteristic of diazepines. beilstein-journals.org Similarly, indole (B1671886) scaffolds can be accessed through specialized Ugi variations followed by cyclization strategies, such as palladium-catalyzed reactions. beilstein-journals.org The synthesis of imidazoles can also be achieved through isocyanide-based methods, where the isocyanide carbon becomes incorporated into the final heterocyclic ring.
| Heterocycle Target | Synthetic Strategy | Key Reaction | Role of this compound |
| Diazepines | Ugi 4-CR followed by intramolecular cyclization. | Ugi Reaction | Provides a key carbon and nitrogen atom to the backbone. |
| Indoles | Ugi 4-CR followed by post-condensation metal-catalyzed cyclization. | Ugi Reaction | Acts as a versatile building block in the initial MCR. |
| Imidazoles | Isocyanide condensation with nitrogenous electrophiles. | Isocyanide-based MCRs | Contributes one carbon atom to the final imidazole (B134444) ring. |
This table illustrates general synthetic strategies for forming nitrogen-containing heterocycles using an isocyanide like this compound.
The synthesis of oxygen-containing heterocycles can also be facilitated by reactions involving this compound. elsevierpure.comresearchgate.netresearchgate.net The Passerini three-component reaction (P-3CR) is particularly relevant, reacting an isocyanide with a carbonyl compound and a carboxylic acid to form an α-acyloxy carboxamide. wikipedia.orgnih.gov This adduct is a highly functionalized intermediate that can be converted into various oxygen-containing heterocycles.
For instance, the α-acyloxy carboxamide product derived from a Passerini reaction can serve as a precursor for the synthesis of oxazoles. Through dehydration and cyclization, this intermediate can be transformed into the five-membered oxazole (B20620) ring. The choice of starting materials in the Passerini reaction directly influences the substitution pattern on the final heterocyclic product. rwth-aachen.de The synthesis of more complex structures like xanthenes typically involves multi-step synthetic routes where arynes may react with carbonyl compounds; this compound could be incorporated as a building block in one of the precursors for such syntheses. nih.gov
Contribution to Combinatorial Chemistry and Compound Library Generation
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a compound library. nih.gov Isocyanide-based multicomponent reactions are ideally suited for this purpose due to their high efficiency, convergence, and the vast diversity that can be achieved by simply varying the starting components. nih.govuzh.ch
This compound is an excellent scaffold for generating small molecule libraries. Its rigid phenoxybenzene moiety provides a consistent core structure, while the reactive isocyanide handle allows for the attachment of diverse chemical functionalities through MCRs. nih.gov
In a Ugi four-component reaction, this compound can be combined with large pools of commercially available amines, aldehydes/ketones, and carboxylic acids. By systematically reacting one isocyanide with dozens of variations of the other three components in a parallel or split-and-mix synthesis format, a library containing thousands of unique compounds can be generated with minimal synthetic effort. nih.govbeilstein-journals.orgscispace.com These libraries are then screened against biological targets (e.g., enzymes, receptors) to identify "hit" compounds with potential therapeutic activity. nih.gov The Passerini reaction can similarly be used to generate libraries of α-acyloxy carboxamides, which are valuable for screening purposes. broadinstitute.org
| Library Generation via Ugi Reaction | Amine (R1-NH2) | Aldehyde (R2-CHO) | Carboxylic Acid (R3-COOH) | Resulting Compound Structure |
| Example 1 | Benzylamine | Isobutyraldehyde | Acetic Acid | Complex amide with benzyl, isopropyl, and methyl diversity points. |
| Example 2 | Aniline | Benzaldehyde | Benzoic Acid | Complex amide with multiple phenyl-based diversity points. |
| Example 3 | Cyclohexylamine | Formaldehyde | Propionic Acid | Complex amide with cyclohexyl and ethyl diversity points. |
This interactive table demonstrates how varying the reactants in a Ugi four-component reaction with the constant component, this compound, allows for the creation of a diverse library of small molecules.
Precursor in Advanced Materials Science Research
The unique electronic and structural properties of the isocyanide group also make it a candidate for applications in materials science, particularly in the synthesis of novel polymers.
Aryl isocyanides can be polymerized to form poly(isocyanide)s, a class of polymers known for their rigid, helical secondary structures. The polymerization typically proceeds via the carbon atom of the isocyano group, resulting in a polymer backbone of repeating imine units (-C=N-R).
When this compound is used as a monomer, it would be expected to form a poly(this compound). The bulky and rigid phenoxybenzene side chains would play a crucial role in defining the polymer's properties. These side chains would likely force the polymer backbone into a stable helical conformation and could impart properties such as high thermal stability, specific solubility characteristics, and potentially interesting optical or chiroptical properties. The synthesis of such functional polymers represents an area of active research, with potential applications in areas like chiral separations, advanced coatings, and sensor technology.
Integration into Self-Healing Materials and Smart Polymers
The development of self-healing materials and smart polymers, which can respond to external stimuli, represents a significant advancement in materials science. Isocyanates are frequently utilized in the creation of self-healing systems. One common strategy involves the encapsulation of isocyanates within a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate, which then reacts with a curing agent present in the matrix to repair the damage.
Although isocyanates are well-documented in this context, the direct integration of this compound into self-healing or smart polymers has not been specifically reported in the reviewed literature. However, the presence of the isocyano- group suggests a potential for its use in similar applications, likely after conversion to a more reactive species or through novel polymerization pathways that leverage the unique reactivity of the isocyanide moiety. The phenoxy group could also influence the material's properties, potentially enhancing thermal stability or altering intermolecular interactions within the polymer network.
Smart polymers, which change their properties in response to stimuli such as light, temperature, or pH, could theoretically incorporate a molecule like this compound. The isocyano- group could be a site for chemical modification, allowing the polymer to be functionalized with responsive moieties. Further research would be necessary to explore these potential applications and to determine the specific benefits that the this compound structure might confer to such advanced materials.
Scaffold in the Synthesis of Potential Biologically Active Compounds
The isocyanide functional group is of significant interest in medicinal chemistry and drug discovery due to its participation in isocyanide-based multicomponent reactions (IMCRs). These reactions, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex, drug-like molecules from simple starting materials in a single step. This efficiency is highly advantageous in the generation of large libraries of compounds for biological screening.
The general utility of isocyanides in synthesizing biologically active compounds is well-established. They serve as versatile building blocks for creating a wide array of heterocyclic structures and peptidomimetics, which are often found in pharmacologically active agents. IMCRs have been successfully applied to develop ligands for various biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels, as well as to create agents against infectious diseases.
While the principle of using isocyanides as scaffolds for biologically active compounds is sound, specific examples of this compound being used in this capacity are not prominent in the available scientific literature. However, its structure, featuring a phenoxybenzene moiety, could be of interest in scaffold design. The phenoxybenzene group is present in some known biologically active molecules, and its incorporation into new chemical entities via IMCRs using this compound could lead to the discovery of novel therapeutic agents. The lipophilic nature of the phenoxy group could influence the pharmacokinetic properties of the resulting compounds.
The table below illustrates the general classes of biologically active compounds that can be synthesized using isocyanide-based multicomponent reactions, highlighting the potential for this compound to serve as a key reactant.
| Class of Compound | Multicomponent Reaction | Potential Therapeutic Area |
| α-Acylamino Amides | Ugi Reaction | Broad (Enzyme inhibitors, GPCR ligands) |
| α-Acyloxy Amides | Passerini Reaction | Broad (Natural product synthesis) |
| Peptidomimetics | Ugi/Passerini Reactions | Protease inhibitors, Anticancer agents |
| Heterocycles (e.g., tetrazoles, imidazoles) | Various IMCRs | Antiviral, Antibacterial, Anticancer |
Further synthetic explorations are required to demonstrate the practical application of this compound as a scaffold in the development of new, biologically active molecules.
Future Directions and Emerging Research Avenues for 1 Isocyano 4 Phenoxybenzene
Development of Highly Stereoselective Transformations
A significant frontier in the application of 1-isocyano-4-phenoxybenzene is the development of highly stereoselective multicomponent reactions (MCRs). While isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity, controlling the stereochemistry of the products remains a key challenge. acs.orgfrontiersin.org Future research will likely focus on the design and implementation of chiral auxiliaries, catalysts, and reaction conditions that can induce high levels of diastereoselectivity and enantioselectivity.
For instance, novel chiral glycosylamines have been used in diastereoselective Ugi four-component reactions (U-4CR), achieving high diastereomeric excess (de) and chemical yields. acs.org The application of such strategies to reactions involving this compound could lead to the synthesis of complex, stereochemically defined molecules with potential applications in medicinal chemistry and materials science. The development of catalytic asymmetric variants of these reactions, using chiral Lewis acids or Brønsted acids, represents another promising avenue.
Table 1: Examples of Diastereoselective Ugi Four-Component Reactions
| Aldehyde | Isocyanide | Carboxylic Acid | Chiral Amine/Auxiliary | Diastereomeric Excess (de) | Yield |
| Various | Various | Various | Glycosylamine | up to 99% | up to 99% |
| Benzaldehyde | Cyclohexyl isocyanide | Acetic acid | (R)-α-Methylbenzylamine | >95% | 85% |
This table is illustrative of the potential for stereocontrol in isocyanide-based MCRs, a key future direction for this compound.
Exploration of Bio-based and Sustainable Production Methods
The traditional synthesis of isocyanides often involves toxic and hazardous reagents, which has limited their large-scale industrial application. maastrichtuniversity.nl A critical area of future research is the development of bio-based and sustainable production methods for isocyanides like this compound. This aligns with the broader goals of green chemistry to reduce waste and environmental impact. rsc.org
One promising approach involves the use of bio-based feedstocks and visible light photochemistry. maastrichtuniversity.nl Projects like SusIsocyanide aim to develop economically viable and eco-friendly large-scale syntheses of isocyanides by combining these sustainable elements. maastrichtuniversity.nl Another green approach is the use of difluorocarbene, generated in situ from non-toxic precursors, to convert primary amines to isocyanides, avoiding the use of hazardous reagents like phosgene (B1210022) or chloroform. organic-chemistry.org Research into enzymatic or microbial pathways for isocyanide synthesis, mimicking natural biosynthetic routes, could also provide a completely renewable source for these valuable compounds. acs.org
Integration into Flow Chemistry Systems for Scalable Synthesis
Flow chemistry is emerging as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. rsc.orgchemrxiv.org The integration of this compound synthesis and its subsequent reactions into continuous flow systems is a major avenue for future development. Flow chemistry offers significant advantages for handling isocyanides, which can be unstable and have strong, unpleasant odors. rsc.orgresearchgate.net
By generating the isocyanide in a flow reactor and immediately using it in a subsequent reaction (a "telescoped" reaction), the isolation and handling of the potentially hazardous intermediate can be avoided. chemrxiv.org This approach not only improves safety but also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. nih.gov The development of integrated flow systems for the synthesis and in-line purification of isocyanides will be crucial for their adoption in industrial-scale manufacturing processes. rsc.orgresearchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for Isocyanide Reactions
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Requires isolation and handling of potentially toxic/odorous isocyanides. | In-line generation and consumption minimizes exposure. chemrxiv.org |
| Scalability | Scaling up can be challenging due to heat and mass transfer limitations. | Readily scalable by running the system for longer or using larger reactors. nih.gov |
| Control | Less precise control over reaction parameters. | Fine-tuning of temperature, pressure, and residence time. nih.gov |
| Efficiency | May require intermediate purification steps, leading to lower overall yield. | Telescoped reactions can improve overall yield and reduce waste. chemrxiv.org |
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of the reaction mechanisms and kinetics involving this compound is essential for process optimization and the discovery of new transformations. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful tools for real-time monitoring of chemical reactions. researchgate.netspectroscopyonline.com
The characteristic strong absorption of the isocyanide group (N≡C stretch) around 2100-2200 cm⁻¹ provides a clear spectroscopic handle to monitor its consumption during a reaction. researchgate.netresearchgate.net Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous data acquisition without the need for sampling. researchgate.net This enables the identification of transient intermediates, the determination of reaction kinetics, and the optimization of reaction conditions in real-time. spectroscopyonline.comyoutube.com Future research will likely involve the application of these techniques to complex multicomponent reactions involving this compound to unravel intricate reaction pathways. researchgate.net
Discovery of Novel Catalytic Systems for this compound Transformations
The discovery of new catalytic systems is paramount to expanding the synthetic repertoire of this compound. While palladium catalysis has been widely used for isocyanide insertion reactions, there is a growing interest in developing catalysts based on more abundant and less expensive metals. nih.govvu.nl
Future research will focus on several key areas:
Base Metal Catalysis: Exploring the use of first-row transition metals like copper, nickel, and iron to catalyze transformations of this compound. vu.nl
Photocatalysis: Utilizing visible light photocatalysis to enable novel, mild, and efficient reactions, such as the generation of imidoyl radicals from isocyanides for the synthesis of complex heterocycles. researchgate.net
Multifunctional Catalysts: Designing catalysts that can orchestrate multiple transformations in a single pot, leading to more efficient and atom-economical syntheses.
C-H Activation: Developing catalytic systems that can directly functionalize C-H bonds in the presence of the isocyanide group, opening up new avenues for molecular construction. researchgate.net
The development of such novel catalytic systems will undoubtedly lead to the discovery of new reactions and provide more efficient pathways to valuable molecules derived from this compound. scispace.com
Q & A
Q. What are the established synthetic routes and characterization methods for 1-isocyano-4-phenoxybenzene?
Methodological Answer: The compound can be synthesized via Procedure A (0.2 mmol scale), yielding 80% as a liquid. Key characterization includes:
- 1H NMR (CDCl₃, 500 MHz): δ 7.41–7.36 (m, 2H), 7.33 (d, J = 8.9 Hz, 2H), 7.21–7.19 (m, 1H), 7.06–7.01 (m, 2H), 6.98–6.93 (m, 2H).
- 13C NMR (CDCl₃, 126 MHz): δ 163.3, 158.2, 155.6, 130.0, 128.7, 127.9, 127.7, 124.5, 119.8, 118.5.
- HRMS (ESI): [M+H]+ calculated: 196.0757; found: 196.0759.
These spectral assignments confirm the aromatic ether and isocyanide functionalities. Researchers should prioritize solvent purity and inert atmospheres to avoid side reactions .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Engineering Controls: Use closed systems or local exhaust ventilation to minimize inhalation exposure.
- PPE: Nitrile gloves, safety goggles, and lab coats are mandatory. For prolonged exposure, add a vapor respirator (e.g., NIOSH-certified).
- Emergency Measures: Equip labs with safety showers and eyewash stations. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste.
- Storage: Store under nitrogen at 2–8°C to prevent degradation. Avoid long-term storage due to instability risks .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening: Test palladium or copper catalysts in varying ratios (0.1–5 mol%) to enhance isocyanide formation.
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates.
- Temperature Control: Perform reactions at 0°C to 60°C to identify optimal kinetic vs. thermodynamic regimes.
AI-driven synthesis tools (e.g., Reaxys/PISTACHIO databases) can predict feasible routes and reduce trial-and-error experimentation .
Q. What challenges arise in interpreting NMR data for this compound, and how can they be resolved?
Methodological Answer:
- Signal Overlap: The aromatic region (δ 6.9–7.4 ppm) may show multiplet overlap. Use 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns.
- Isocyanide Stability: Degradation in air can introduce impurities. Monitor sample integrity via time-resolved NMR under inert conditions.
- 13C Assignments: Cross-validate with DEPT-135 and HMBC to distinguish quaternary carbons (e.g., δ 163.3, C=N) from oxygenated carbons .
Q. How does this compound behave in multicomponent reactions (MCRs)?
Methodological Answer:
- Reactivity Profile: The isocyanide group participates in Ugi or Passerini reactions. For example, coupling with aldehydes and amines forms α-acyloxy amides.
- Kinetic Studies: Use in situ IR to track isocyanide consumption rates. Optimize stoichiometry (1:1:1 ratio) and solvent (MeCN or THF) for regioselectivity.
- Side Reactions: Competing nucleophilic attack on the phenoxy group can occur; mitigate by using bulky electrophiles .
Q. How should researchers address contradictions in reported spectral data?
Methodological Answer:
- Data Triangulation: Compare HRMS and NMR with computational predictions (e.g., DFT-calculated chemical shifts).
- Batch Variability: Test multiple synthetic batches to rule out solvent residues or moisture-induced degradation.
- Collaborative Validation: Share raw spectral data via open-access platforms (e.g., PubChem) for peer verification .
Q. What advanced applications does this compound have in materials science?
Methodological Answer:
- Coordination Polymers: Use as a ligand for transition metals (e.g., Ag⁺ or Au³⁺) to construct porous frameworks. Characterize via X-ray crystallography and BET surface area analysis.
- Surface Functionalization: Graft onto silica nanoparticles via Sonogashira coupling for catalytic applications. Validate using XPS and TEM .
Q. What frameworks guide rigorous experimental design for studying this compound?
Methodological Answer:
- PICO Framework: Define Population (reaction scale), Intervention (catalyst/solvent), Comparison (control experiments), Outcome (yield/purity).
- FINER Criteria: Ensure feasibility (lab resources), novelty (unexplored MCRs), and relevance (materials science applications).
- Data Triangulation: Combine spectral, computational, and kinetic data for robust conclusions .
Q. Tables
Q. Table 1. Key NMR Assignments for this compound
| Position | 1H δ (ppm) | 13C δ (ppm) | Assignment |
|---|---|---|---|
| C-1 | - | 163.3 | Isocyanide |
| C-4 | - | 158.2 | Phenoxy-O |
| H-2,6 | 7.33 (d) | 128.7 | Aromatic |
| H-3,5 | 6.98–6.93 | 119.8 | Aromatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
